REACTION_CXSMILES
|
C[O:2][C:3](=[O:19])[CH:4]([C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([F:15])[C:10]=1[N+:16]([O-:18])=[O:17])C(OC)=O>Cl.O>[F:15][C:11]1[C:10]([N+:16]([O-:18])=[O:17])=[C:9]([CH2:4][C:3]([OH:19])=[O:2])[CH:14]=[CH:13][CH:12]=1
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
COC(C(C(=O)OC)C1=C(C(=CC=C1)F)[N+](=O)[O-])=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacu
|
Type
|
CUSTOM
|
Details
|
, Crystallization from hexane/ethylacetate (95/5)
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=C(C=CC1)CC(=O)O)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.6 g | |
YIELD: PERCENTYIELD | 54% | |
YIELD: CALCULATEDPERCENTYIELD | 86.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |